molecular formula C9H12NO3P B182778 (2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid CAS No. 141120-17-4

(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid

Cat. No. B182778
M. Wt: 213.17 g/mol
InChI Key: YJFRDRWPYDVEIH-UHFFFAOYSA-N
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Description

“(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid” is an organic compound . It’s also known as 2-aminoindan-2-phosphonic acid . This compound has been shown to have an inhibitory effect on the growth of bacteria .


Molecular Structure Analysis

The molecular formula of “(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid” is C9H12NO3P . The InChI code is 1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H .


Physical And Chemical Properties Analysis

“(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid” is a solid at room temperature . It has a molecular weight of 249.63 .

Scientific Research Applications

  • Synthesis of Racemic Dialkyl Phosphonates : A study demonstrated an efficient synthesis method for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using a three-component reaction, which could be relevant for (2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid (Milen et al., 2016).

  • Efficient Synthesis of Phosphonates : Another study highlighted a catalyst-free synthesis method for several (2-amino-4H-1-benzopyran-4-yl)phosphonates, using a multicomponent protocol, which could be applicable to (2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid (Das et al., 2011).

  • Multi-Component Synthesis of Phosphonic Acid Diethyl Ester : The synthesis of (2-Amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters through a single-step multi-component reaction was reported, which might be relevant for the synthesis of related phosphonic acids (Gaikwad et al., 2011).

  • Biological Applications of Aminophosphonic Acids : A comprehensive review outlined the synthesis, chemistry, and biological activity of aminophosphonic acids and their derivatives, emphasizing their use in metabolic regulation, drug development, and as enzyme inhibitors (Orsini et al., 2010).

  • Synthesis of Cyclic Phosphonic Analogues : Research on the synthesis of novel cyclic phosphonic analogues of chromone was conducted, which may offer insights into similar synthetic pathways for (2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid (Elż & Slawomir, 1999).

  • Stereoselective Synthesis of Heterocyclic Phosphonic Acids : A study focused on the stereoselective synthesis of new α-amino-β-hydroxy six-membered heterocyclic phosphonic acids, which could be relevant in exploring stereoselective synthetic methods for similar phosphonic acids (Louaisil et al., 2009).

  • Medicinal Chemistry Applications : The potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry was reviewed, highlighting its broad spectrum of physiological and pathological influence, including applications in agrochemistry and medicine (Mucha et al., 2011).

  • Catalyst Synthesis and Bioactivity Study : The synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives using a new dual basic ionic liquid was reported, including a molecular docking study for potential anticancer applications (Gaikwad et al., 2019).

  • Antimicrobial Activity of Tris Phosphonates : Novel tris phosphonates were synthesized, characterized, and found to possess antimicrobial properties, indicating potential for (2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid in similar applications (Kumar et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFRDRWPYDVEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566537
Record name (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid

CAS RN

141120-17-4
Record name (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 2
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 3
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 4
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 5
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 6
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid

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